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molecular formula C16H11N3O3 B8416494 3-Nitro-1-phenyl-5-(2-pyridyl)-1,2-dihydropyridin-2-one

3-Nitro-1-phenyl-5-(2-pyridyl)-1,2-dihydropyridin-2-one

Cat. No. B8416494
M. Wt: 293.28 g/mol
InChI Key: SPRHGLXBYNZUBD-UHFFFAOYSA-N
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Patent
US07563811B2

Procedure details

1.27 g of 5-bromo-3-nitro-1-phenyl-1,2-dihydropyridin-2-one, 2.38 g of 2-tri-n-butyl stannyl pyridine and 248 mg of tetrakistriphenylphosphine palladium were added to 20 ml of xylene, followed by stirring at 120° C. overnight in nitrogen atmosphere. The reaction mixture was purified by silica gel chromatography (ethyl acetate/hexane system), to give 638 mg of the title compound.
Quantity
1.27 g
Type
reactant
Reaction Step One
[Compound]
Name
2-tri-n-butyl stannyl pyridine
Quantity
2.38 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
248 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([N+:15]([O-:17])=[O:16])[C:5](=[O:14])[N:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:7]=1>C1(C)C(C)=CC=CC=1>[N+:15]([C:4]1[C:5](=[O:14])[N:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:7]=[C:2]([C:5]2[CH:4]=[CH:3][CH:2]=[CH:7][N:6]=2)[CH:3]=1)([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
BrC=1C=C(C(N(C1)C1=CC=CC=C1)=O)[N+](=O)[O-]
Name
2-tri-n-butyl stannyl pyridine
Quantity
2.38 g
Type
reactant
Smiles
Name
tetrakistriphenylphosphine palladium
Quantity
248 mg
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
by stirring at 120° C. overnight in nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by silica gel chromatography (ethyl acetate/hexane system)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(N(C=C(C1)C1=NC=CC=C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 638 mg
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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